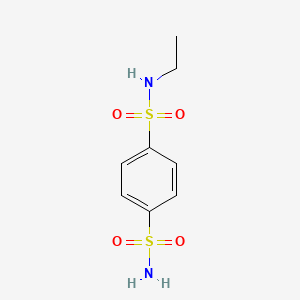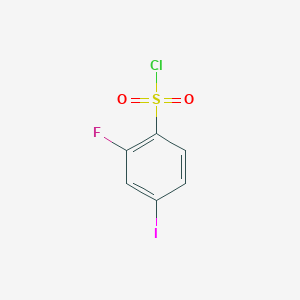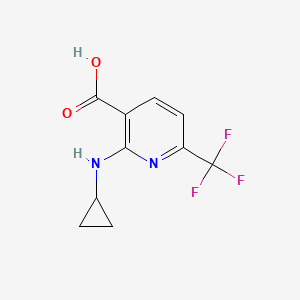![molecular formula C6H12ClNO2 B13473236 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13473236.png)
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a bicyclic ring system with two oxygen atoms, making it an interesting subject for study in synthetic chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic ketones or alcohols.
Reaction Conditions: The key steps involve the formation of the bicyclic ring system through cyclization reactions. Common reagents used include strong acids or bases to facilitate the cyclization process.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with bicyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or inhibit viral replication.
Comparación Con Compuestos Similares
1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-{3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride and 1-{3-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride .
Uniqueness: The presence of the 2,5-dioxabicyclo ring system in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
2,5-dioxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c7-3-6-1-5(2-9-6)8-4-6;/h5H,1-4,7H2;1H |
Clave InChI |
NQKGBOKSARDEMM-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC1(CO2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)



![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)



